N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide
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Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C22H29NO3S and its molecular weight is 387.54. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following structural formula:
- Chemical Formula : C₁₈H₂₃N₁O₂S
- Molecular Weight : 321.44 g/mol
The presence of both hydroxy and methoxy groups, along with an isopropylthio moiety, suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
- Mechanism of Action : These compounds often disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, by inducing G2/M phase arrest .
- Case Study : A study on structurally similar compounds showed IC50 values in the nanomolar range against multiple cancer cell lines, suggesting potent antiproliferative effects. Table 1 summarizes the antiproliferative activity of related compounds:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF7 (Breast) | 50 |
Compound B | HT-29 (Colon) | 75 |
N-(2-hydroxy... | M21 (Melanoma) | 60 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound may exhibit anti-inflammatory effects.
- Mechanism of Action : The methoxy and hydroxy groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Research Findings : In vitro studies have shown that derivatives of this compound significantly reduce the production of TNF-alpha and IL-6 in activated macrophages .
Toxicological Profile
Understanding the safety profile of this compound is crucial for therapeutic applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3S/c1-16(2)27-20-11-7-17(8-12-20)13-21(24)23-15-22(3,25)14-18-5-9-19(26-4)10-6-18/h5-12,16,25H,13-15H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGTYSMQNCPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.